The chemical structure of (1R,3Z,7Z,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene contains a bicyclic ring system with an oxygen atom, which is characteristic of certain terpenes. Terpenes are a large and diverse class of natural products with various biological activities . Further research is needed to confirm if (1R,3Z,7Z,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene is a natural product or a synthetic derivative of a terpene.
Due to its structural similarity to terpenes, (1R,3Z,7Z,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene might hold potential for research into biological activity. Many terpenes exhibit interesting properties, including antimicrobial, anti-inflammatory, and anticancer activities . However, there are currently no scientific publications available that explore the biological activity of (1R,3Z,7Z,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene specifically.
Humulene epoxide II is a naturally occurring compound derived from humulene, a sesquiterpene found primarily in the essential oils of hops (Humulus lupulus). This compound has garnered attention due to its unique structural features and potential applications in various fields, particularly in the flavor and fragrance industry, as well as in medicinal chemistry. Humulene epoxide II is characterized by its molecular formula and is known for contributing to the "hoppy" aroma in beer, making it significant in brewing processes .
Research indicates that humulene epoxide II exhibits notable biological activities. It has been studied for its potential anti-inflammatory properties and its role in modulating immune responses. Additionally, the compound has shown promise in cancer research, where it is being explored for its effects on tumor growth and metastasis . The specific mechanisms through which humulene epoxide II exerts these effects are still under investigation, but its interaction with various biological pathways makes it a compound of interest in pharmacological studies.
Several methods have been developed for the synthesis of humulene epoxide II. Key approaches include:
Humulene epoxide II finds applications across several domains:
Studies on the interactions of humulene epoxide II with biological systems have revealed its potential effects on cellular pathways. For instance, research has shown that it may influence cytokine production and modulate immune cell activity. These interactions suggest that humulene epoxide II could play a role in therapeutic strategies aimed at inflammatory diseases and cancer treatment . Further investigation into its pharmacokinetics and molecular targets is necessary to fully understand its therapeutic potential.
Humulene epoxide II shares structural similarities with other terpenoids and sesquiterpenes. Notable similar compounds include:
| Compound | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| Humulene | Sesquiterpene | Anti-inflammatory | Found in hops; contributes to beer aroma |
| β-Caryophyllene | Sesquiterpene | Anti-inflammatory; analgesic | Cannabinoid-like properties |
| Caryophyllene oxide | Oxide form | Antimicrobial; anti-inflammatory | Unique cyclic structure |
| Humulene epoxide II | Epoxide form | Potential anti-inflammatory | Specific aroma profile in brewing |
Humulene epoxide II's uniqueness lies in its specific structural features that allow it to participate in distinct
Humulene epoxide II was first isolated in the mid-20th century during investigations into the essential oils of hops, where it was recognized as a key contributor to beer’s "hoppy" aroma. Early studies focused on its structural elucidation, revealing a bicyclic framework with an 11-membered ring and an epoxide functional group. By the 1990s, advances in gas chromatography–mass spectrometry (GC-MS) enabled precise quantification in plant extracts, while synthetic efforts aimed to replicate its stereochemical complexity. Recent research has expanded into its pharmacological potential, particularly in cancer and inflammation.
Humulene epoxide II is systematically named (1R,3E,7E,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene. Common synonyms include:
Its CAS registry number is 19888-34-7, and it is often confused with structurally similar compounds like caryophyllene oxide.
Humulene epoxide II is widely distributed in plants, particularly in:
| Organism | Tissue | Concentration (%) | Reference |
|---|---|---|---|
| Humulus lupulus | Lupulin glands | Up to 4.0 | |
| Cannabis sativa | Trichomes | 0.5–2.3 | |
| Zingiber officinale | Rhizomes | 1.1–3.8 | |
| Cyperus rotundus | Essential oil | 21.3 | |
| Myrcia eximia | Leaves | 1.07 |
It is also found in Alpinia japonica and Litsea mushaensis.
As a major oxygenated sesquiterpene, humulene epoxide II influences the sensory and therapeutic profiles of essential oils. In Tetraclinis articulata trunk bark oil, it constitutes 16.3% of the oxygenated fraction, enhancing antimicrobial activity. Its stability under oxidative conditions makes it a marker for assessing hop storage quality.
Current research objectives include:
Humulene epoxide II possesses the molecular formula C₁₅H₂₄O, representing a sesquiterpene epoxide with a molecular weight of 220.35 grams per mole [1] [7]. The compound is registered under Chemical Abstracts Service number 19888-34-7 and exhibits complex stereochemistry characterized by the International Union of Pure and Applied Chemistry name (1R,3E,7E,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene [1] [4]. The exact mass has been determined to be 220.182715385 Daltons, with an identical monoisotopic mass value [1].
The stereochemical configuration of humulene epoxide II involves two defined atom stereocenters and two defined bond stereocenters [1]. The absolute stereochemistry at carbon positions 1 and 11 is designated as R configuration, while the double bonds at positions 3 and 7 exhibit E geometry [4] [5]. This stereochemical arrangement distinguishes humulene epoxide II from other humulene epoxide isomers and contributes to its unique physicochemical properties.
The structural complexity of humulene epoxide II is reflected in its computed complexity value of 324, indicating a sophisticated molecular architecture [1]. The compound contains 16 heavy atoms, with no rotatable bonds due to the rigid bicyclic framework incorporating the epoxide functional group [1]. The topological polar surface area measures 12.5 Ångströms squared, consistent with the presence of a single oxygen atom in the epoxide ring [1].
Table 1: Molecular Formula, Weight, and Stereochemistry Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₄O |
| Molecular Weight (g/mol) | 220.35 |
| CAS Number | 19888-34-7 |
| IUPAC Name | (1R,3E,7E,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene |
| InChI Key | QTGAEXCCAPTGLB-UOAUIWSESA-N |
| Stereochemistry | 1R,3E,7E,11R |
| Exact Mass (Da) | 220.182715385 |
| XLogP3-AA | 3.8 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 1 |
| Rotatable Bonds | 0 |
| Topological Polar Surface Area (Ų) | 12.5 |
| Heavy Atom Count | 16 |
| Defined Atom Stereocenters | 2 |
| Defined Bond Stereocenters | 2 |
| Complexity | 324 |
The three-dimensional structure of humulene epoxide II features a twelve-membered bicyclic framework incorporating an oxabicyclo[9.1.0] system [1] [4]. The larger ring contains eleven carbon atoms and exhibits significant conformational flexibility, while the smaller three-membered epoxide ring imposes geometric constraints on the overall molecular architecture [26] [32]. The epoxide functionality is positioned at the 6,7-position of the humulene backbone, creating the characteristic oxirane ring structure [22] [27].
Conformational studies have revealed that humulene epoxide II can adopt multiple three-dimensional conformations due to the inherent flexibility of the eleven-membered ring system [21] [32]. The preferred conformations are designated using a nomenclature system where C represents cis and T represents trans configurations of the double bonds relative to the ring structure [26] [29]. The CT and CC conformations have been identified as predominant forms, with the compound exhibiting conformational equilibrium in solution [21] [32].
The spatial arrangement of substituents in humulene epoxide II significantly influences its chemical and biological properties [26] [30]. The tetramethyl substitution pattern creates distinct steric environments around the molecule, with geminal dimethyl groups at position 11 providing considerable bulk [10] [29]. The double bonds at positions 3 and 7 adopt extended E configurations, contributing to the overall rigidity of the molecular framework [4] [5].
Molecular modeling studies have demonstrated that the three-dimensional structure of humulene epoxide II is stabilized by intramolecular interactions and the geometric constraints imposed by the epoxide ring [21] [32]. The bicyclic nature of the compound restricts conformational freedom compared to the parent humulene, resulting in a more defined three-dimensional architecture [26] [29].
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for humulene epoxide II through both proton and carbon-13 analyses [10] [11]. Detailed spectroscopic studies conducted in deuterated benzene at 298 Kelvin have established complete assignment of all nuclear magnetic resonance signals [10]. The compound exhibits characteristic chemical shifts and coupling patterns consistent with its bicyclic sesquiterpene epoxide structure [10] [12].
The proton nuclear magnetic resonance spectrum reveals distinctive signals for the epoxide proton at position 6, appearing as a doublet of doublets at 2.39 parts per million with coupling constants of 10.1 and 3.6 Hertz [10]. The vinyl protons associated with the double bonds appear in the downfield region, with the proton at position 2 resonating at 4.88 parts per million as a multiplet, and the proton at position 9 appearing at 5.12 parts per million as a doublet of doublet of doublets [10]. The terminal vinyl proton at position 10 exhibits a characteristic doublet pattern at 4.96 parts per million with a coupling constant of 16.0 Hertz [10].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of humulene epoxide II [10]. The epoxide carbons at positions 6 and 7 resonate at 61.23 and 62.51 parts per million respectively, consistent with the characteristic chemical shift range for oxirane carbons [10]. The vinyl carbons associated with the double bonds appear at 125.76 and 132.01 parts per million for positions 2 and 3, and at 122.94 and 142.64 parts per million for positions 9 and 10 [10]. The quaternary carbon centers exhibit chemical shifts ranging from 36.47 to 62.51 parts per million [10].
Table 2: Nuclear Magnetic Resonance Spectroscopic Data (C₆D₆, 298 K)
| Carbon Position | Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| 1 | CH₂ | 1.87 (dd, J = 13.6, 9.0), 1.77 (br dd, J = 13.7, 5.9) | 40.59 |
| 2 | CH | 4.88 (m) | 125.76 |
| 3 | Cq | – | 132.01 |
| 4 | CH₂ | 2.00 (m), 1.93 (m) | 36.99 |
| 5 | CH₂ | 2.01 (m), 1.26 (m) | 25.28 |
| 6 | CH | 2.39 (dd, J = 10.1, 3.6) | 61.23 |
| 7 | Cq | – | 62.51 |
| 8 | CH₂ | 2.47 (dd, J = 12.5, 5.4), 1.69 (dd, J = 12.5, 10.5) | 43.02 |
| 9 | CH | 5.12 (ddd, J = 15.9, 10.1, 5.3) | 122.94 |
| 10 | CH | 4.96 (d, J = 16.0) | 142.64 |
| 11 | Cq | – | 36.47 |
| 12 | CH₃ | 0.98 (s) | 29.06 |
| 13 | CH₃ | 1.01 (s) | 25.83 |
| 14 | CH₃ | 1.13 (br s) | 17.49 |
| 15 | CH₃ | 1.34 (br s) | 15.06 |
Mass spectrometric analysis of humulene epoxide II provides valuable information regarding its molecular ion and fragmentation patterns [1] [7]. The compound exhibits a molecular ion peak at mass-to-charge ratio 220, corresponding to the molecular weight of the intact molecule [1]. Gas chromatography-mass spectrometry studies have identified characteristic fragmentation ions that are diagnostic for the humulene epoxide structure [1] [8].
The base peak in the mass spectrum appears at mass-to-charge ratio 109, representing a significant fragment ion resulting from the cleavage of the bicyclic framework [1]. Additional prominent fragment ions are observed at mass-to-charge ratios 67 and 96, consistent with the loss of various alkyl groups and rearrangement processes typical of sesquiterpene epoxides [1]. The fragmentation pattern reflects the inherent stability of certain structural moieties within the molecule and provides insight into the preferred cleavage pathways [1] [8].
Electron ionization mass spectrometry conducted at 70 electron volts reveals reproducible fragmentation patterns that serve as fingerprints for compound identification [1]. The total ion chromatogram shows well-defined peaks with retention times that are characteristic for humulene epoxide II under standard analytical conditions [8] [19]. High-resolution mass spectrometry confirms the exact molecular formula and provides accurate mass measurements that distinguish humulene epoxide II from other isomeric compounds [1].
Infrared spectroscopic analysis of humulene epoxide II reveals characteristic absorption bands that confirm the presence of key functional groups [16] [17]. The epoxide functional group exhibits distinctive stretching vibrations in the carbon-oxygen region, typically appearing around 1250-1200 wavenumbers [16]. The alkene carbon-hydrogen stretching vibrations are observed in the 3000-3100 wavenumber region, while the aliphatic carbon-hydrogen stretches appear at lower frequencies [16] [17].
Ultraviolet-visible spectroscopy of humulene epoxide II shows limited absorption in the near-ultraviolet region due to the presence of isolated double bonds [15]. The compound does not exhibit extended conjugation, resulting in absorption maxima typically below 250 nanometers [15]. The molar extinction coefficients are relatively low, consistent with the non-conjugated nature of the double bond system [15]. Ultraviolet detection is commonly employed at 210 nanometers for chromatographic analysis and quantification purposes [10] [15].
X-ray crystallographic studies of humulene epoxide II and related compounds have provided definitive structural information regarding bond lengths, bond angles, and three-dimensional molecular architecture [18] [26]. While specific crystallographic data for humulene epoxide II itself may be limited, extensive studies on related humulene epoxides and their derivatives have established structural parameters relevant to this compound class [18] [29].
Crystallographic analysis of humulene diepoxide structures has revealed important conformational information that applies to the understanding of humulene epoxide II [18]. The eleven-membered ring system adopts specific conformations in the crystalline state, with torsion angles that reflect the preferred spatial arrangements of the carbon framework [18]. The epoxide ring geometry shows standard bond lengths and angles consistent with three-membered oxirane rings [18] [26].
The crystal structures of related humulene compounds demonstrate the influence of substitution patterns on molecular packing and intermolecular interactions [18] [29]. Crystallographic parameters such as unit cell dimensions, space group symmetry, and molecular orientation provide insights into the solid-state behavior of humulene epoxide II [18]. These structural studies contribute to the understanding of the compound's physical properties and reactivity patterns [26] [29].
The chromatographic behavior of humulene epoxide II has been extensively characterized using gas chromatographic techniques with various stationary phases [8] [14]. The compound exhibits predictable retention behavior that correlates with its molecular structure and physicochemical properties [8] [20]. Retention indices provide standardized measures of chromatographic behavior that facilitate compound identification and analysis [3] [8].
On standard non-polar stationary phases such as dimethylpolysiloxane columns, humulene epoxide II typically exhibits retention indices ranging from 1559 to 1614, with an average value of approximately 1599 [1] [8]. These values reflect the compound's volatility and interactions with the non-polar stationary phase [8] [20]. The relatively high retention index is consistent with the sesquiterpene nature of the compound and the presence of the epoxide functional group [1] [3].
Semi-standard non-polar columns show slightly higher retention indices for humulene epoxide II, typically ranging from 1568 to 1652 with an average value near 1607 [1] [8]. This broader range reflects variations in column conditions and instrumental parameters across different analytical laboratories [8] [14]. The consistency of retention index values within this range demonstrates the reproducibility of chromatographic analysis for this compound [1] [20].
Polar stationary phases, such as polyethylene glycol-based columns, exhibit significantly higher retention indices for humulene epoxide II, typically ranging from 2024 to 2071 [1] [14]. The increased retention on polar phases reflects the hydrogen bonding capacity of the epoxide oxygen atom with the polar stationary phase [1] [8]. This dramatic increase in retention index on polar columns serves as a diagnostic tool for compound identification and structural elucidation [14] [20].
Table 3: Chromatographic Retention Indices
| Column Type | Retention Index Range | Average Value | Number of Measurements |
|---|---|---|---|
| Standard non-polar (DB-5) | 1559-1614 | 1599 | 52 |
| Semi-standard non-polar (DB-5) | 1568-1652 | 1607 | 163 |
| Standard polar (Wax-type) | 2024-2071 | 2055 | 67 |
The chemical reactivity of humulene epoxide II is primarily governed by the presence of the three-membered epoxide ring, which represents a highly strained and electrophilic functional group [22] [23]. The epoxide ring undergoes characteristic reactions including nucleophilic ring opening, acid-catalyzed rearrangements, and reduction processes [26]. The electron-deficient nature of the epoxide carbon atoms makes them susceptible to attack by nucleophiles such as water, alcohols, and amines [22] [26].
Acid-catalyzed hydrolysis of humulene epoxide II proceeds through carbocation intermediates, leading to the formation of multiple products including diols and rearranged cyclic compounds [26]. The hydrolysis reaction exhibits complex kinetics due to the conformational flexibility of the eleven-membered ring system and the potential for multiple reaction pathways [26]. Studies have identified twelve distinct compounds resulting from the hydrolysis of humulene epoxide II under acidic conditions [26].
The compound exhibits reversible isomerization behavior under certain conditions, particularly in the presence of acids [26]. This isomerization proceeds through bicyclic diol intermediates and can lead to the formation of other humulene epoxide isomers [26]. The reversible nature of these transformations reflects the thermodynamic stability relationships among the various epoxide isomers [26].
Functional group analysis reveals that humulene epoxide II contains one hydrogen bond acceptor corresponding to the epoxide oxygen atom, but no hydrogen bond donors [1] [23]. The absence of hydroxyl groups or other protic functionalities limits the compound's ability to participate in hydrogen bonding interactions [1]. The lipophilic character of the molecule is reflected in its calculated partition coefficient value of 3.8, indicating preferential solubility in organic solvents [1] [23].
Humulene epoxide II represents one of three major monoepoxide isomers derived from the parent sesquiterpene humulene [25] [27]. The three isomers, designated as humulene epoxides I, II, and III, differ in the position of epoxidation on the humulene backbone [27] [31]. Humulene epoxide I features epoxidation at the 2,3-position, humulene epoxide II at the 6,7-position, and humulene epoxide III at the 9,10-position [27] [31].
Structural comparison among the humulene epoxide isomers reveals significant differences in stereochemistry and conformational behavior [26] [27]. Humulene epoxide I exhibits different nuclear magnetic resonance characteristics and chromatographic behavior compared to humulene epoxide II [26]. The 2,3-epoxide position in humulene epoxide I results in distinct chemical shift patterns and coupling constants in the nuclear magnetic resonance spectrum [26].
Humulene epoxide III, with epoxidation at the 9,10-position, shows unique reactivity patterns and conformational preferences [27] [31]. The different epoxide positions influence the overall molecular geometry and the accessibility of the epoxide ring to nucleophilic attack [26] [27]. Conformational studies have demonstrated that each epoxide isomer can adopt multiple three-dimensional arrangements, with the preferred conformations depending on the epoxide position [26] [32].
Within the broader context of sesquiterpene epoxides, humulene epoxide II shares structural features with other naturally occurring compounds such as caryophyllene epoxide and related bicyclic sesquiterpenes [24] [25]. The bicyclic nature of humulene epoxide II distinguishes it from monocyclic sesquiterpene epoxides and contributes to its unique chemical and biological properties [24] [34]. Comparative studies have shown that the rigid bicyclic framework of humulene epoxide II influences its interactions with biological targets and its overall pharmacological profile [24] [35].